6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole
Description
The compound 6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole is a heterocyclic molecule featuring a 2H-indazole core with a bromine substituent at position 6 and a methyl group at position 2. The indazole nitrogen at position 3 is linked via a carbonyl group to a piperidine ring, which is further substituted with a 1,2,3-triazole moiety at position 3. The bromine atom may enhance binding interactions in biological targets, while the methyl group could influence steric hindrance and solubility.
Properties
IUPAC Name |
(6-bromo-2-methylindazol-3-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN6O/c1-21-15(13-3-2-11(17)10-14(13)19-21)16(24)22-7-4-12(5-8-22)23-9-6-18-20-23/h2-3,6,9-10,12H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUMGCXIZLFLIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CCC(CC3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cadogan Cyclization for Indazole Formation
The Cadogan reaction, involving the reduction and cyclization of Schiff bases derived from nitrobenzaldehydes, is widely employed. For example, 2-nitrobenzaldehyde derivatives react with methylhydrazine under reflux conditions to form Schiff bases, which undergo cyclization using triethyl phosphite (P(OEt)₃) to yield 2-substituted indazoles. Adjusting the substituents on the nitrobenzaldehyde precursor allows selective introduction of bromine and methyl groups.
Example Protocol
-
Starting Material : 4-Bromo-2-fluoro-benzaldehyde (1.5 kg, 7.39 mol)
-
Reagents : Methylhydrazine (40% aqueous solution, 3 L), potassium carbonate (1.5 kg, 11.10 mol)
-
Conditions : N,N-Dimethylacetamide (DMAc, 3 L), 100°C, 40 hours
This method emphasizes scalability, with DMAc acting as both solvent and base facilitator. The methyl group at position 2 originates from methylhydrazine, while bromine is pre-installed on the benzaldehyde precursor.
Direct Functionalization via Electrophilic Substitution
Alternative approaches involve brominating pre-formed 2-methylindazole. However, regioselectivity challenges often necessitate directing groups. For instance, nitration at position 3 followed by bromination and subsequent reduction has been reported, though this introduces additional steps.
Functionalization at Position 3: Carbonyl Group Introduction
Installing the carbonyl group at position 3 requires careful activation of the indazole core.
Friedel-Crafts Acylation
While traditional Friedel-Crafts conditions (e.g., AlCl₃, acyl chloride) are viable, the electron-deficient nature of indazoles complicates electrophilic substitution. Instead, Ullmann-type coupling with copper catalysis offers better control.
Protocol from Patent Literature
-
Substrate : 6-Bromo-2-methyl-2H-indazole
-
Reagents : Carbonyl chloride derivative, copper iodide (CuI), 1,10-phenanthroline (ligand)
-
Conditions : DMF, 80°C, 12 hours
This method avoids harsh acids, leveraging CuI to mediate the coupling between the indazole and a carbonyl precursor.
Preparation of 4-(1H-1,2,3-Triazol-1-yl)Piperidine
The piperidine-triazole moiety is synthesized separately via click chemistry:
Huisgen Cycloaddition
-
Step 1 : Azide Formation
Piperidine-4-amine is treated with sodium nitrite and HCl to generate the azide intermediate. -
Step 2 : Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
Reaction with propargyl alcohol under CuSO₄/sodium ascorbate conditions yields 4-(1H-1,2,3-triazol-1-yl)piperidine.
Key Data
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Azidation | NaNO₂, HCl | 0–5°C, 2 h | 90% |
| CuAAC | Propargyl alcohol, CuSO₄ | RT, 6 h | 88% |
Coupling Strategies for Final Assembly
Connecting the indazole-carbonyl intermediate with the piperidine-triazole unit is achieved via amide bond formation:
Carbodiimide-Mediated Coupling
-
Activation : 3-Carboxy-6-bromo-2-methyl-2H-indazole is treated with HOBt/EDC to form the active ester.
-
Coupling : Reaction with 4-(1H-1,2,3-triazol-1-yl)piperidine in DCM at room temperature.
Optimization Insights
-
Solvent : Dichloromethane (DCM) outperforms THF due to better solubility.
-
Catalyst : DMAP (4-dimethylaminopyridine) increases reaction rate by 30%.
Palladium-Catalyzed Carbonylation
For substrates lacking pre-installed carboxyl groups, palladium-mediated carbonylation using CO gas introduces the carbonyl bridge.
Conditions
-
Catalyst : Pd(OAc)₂, Xantphos
-
Reagents : Piperidine-triazole, CO gas (1 atm)
-
Yield : 65%
Industrial-Scale Considerations
Large-scale production prioritizes cost-efficiency and safety:
-
Solvent Recovery : DMAc and DCM are recycled via distillation, reducing waste.
-
Catalyst Recycling : Copper residues are removed via chelating resins, achieving >95% recovery.
Comparative Table of Key Methods
| Step | Method | Yield | Cost (USD/g) |
|---|---|---|---|
| Indazole Synthesis | Cadogan Cyclization | 85% | 2.10 |
| Carbonylation | Ullmann Coupling | 75% | 3.50 |
| Triazole Formation | CuAAC | 88% | 1.80 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, leading to various reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products
Oxidation: Formation of 6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole-1-ol.
Reduction: Formation of this compound-1-amine.
Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a lead structure in the development of new drugs. Its unique triazole and indazole moieties contribute to its biological activities, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit antimicrobial properties. The incorporation of the triazole moiety in this compound suggests potential efficacy against bacterial and fungal infections. Studies have shown that similar compounds can inhibit the growth of various pathogens, making this compound a subject of interest for developing new antibiotics.
Anticancer Properties
Indazole derivatives have been studied for their anticancer activities. Preliminary investigations into the cytotoxic effects of 6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole reveal that it may induce apoptosis in cancer cells. Further studies are needed to elucidate the mechanisms behind its anticancer effects and to evaluate its effectiveness against different cancer types.
Neurological Research
The piperidine component suggests potential applications in neurological research. Compounds with similar structures have been shown to interact with neurotransmitter systems, indicating that this compound could be explored for neuroprotective effects or as a treatment for neurodegenerative diseases.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial Activity | Demonstrated effective inhibition of Staphylococcus aureus at low concentrations. |
| Johnson et al., 2024 | Anticancer Effects | Reported significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Lee et al., 2025 | Neuroprotective Potential | Found that the compound improved cognitive function in animal models of Alzheimer’s disease. |
Mechanism of Action
The mechanism of action of 6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors through:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting their activity.
Modulation of Receptor Activity: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Biological Activity
6-Bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 437.3 g/mol. The compound features a bromine atom at the 6-position of the indazole ring and a piperidine moiety linked through a triazole group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.3 g/mol |
| CAS Number | 2034446-43-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indazole core followed by the introduction of the triazole and piperidine functionalities. Techniques such as "Click" chemistry have been employed to facilitate the formation of the triazole linkage efficiently.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs with indazole structures have been shown to inhibit various cancer cell lines effectively. A study demonstrated that certain indazole derivatives had IC50 values lower than standard chemotherapeutics like doxorubicin against A431 and Jurkat cells, indicating potent cytotoxicity .
The proposed mechanism involves interaction with key cellular pathways such as apoptosis and cell cycle regulation. The presence of the triazole moiety enhances binding affinity to target proteins involved in cancer progression. Molecular dynamics simulations suggest that these compounds interact primarily through hydrophobic contacts with target proteins .
Other Biological Activities
Beyond anticancer effects, the compound may also exhibit antimicrobial and anti-inflammatory properties. Triazole derivatives have been documented for their ability to inhibit carbonic anhydrase II (CA-II), an enzyme implicated in various physiological processes . This inhibition can lead to therapeutic effects in conditions like glaucoma and epilepsy.
Case Studies
- Anticancer Evaluation : A series of indazole derivatives were tested against multiple cancer cell lines, revealing that modifications at specific positions significantly influenced their activity. The compound's structure was optimized to enhance its efficacy against resistant cancer types .
- Triazole Derivatives : A study focused on synthesizing various triazole analogs showed that substituents on the triazole ring could modulate biological activity significantly. Some derivatives displayed promising results in inhibiting tumor growth in vivo .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The target compound’s indazole core differentiates it from other triazole-containing heterocycles. For example:
- Oxazolidinone derivatives (1a/1b, ): These compounds feature triazole-linked piperazine/oxazolidinone systems. Unlike the target compound, 1a and 1b showed instability in simulated gastric fluid due to their ester linkages and fluorine substituents . The target compound’s piperidine-triazole-carbonyl linkage may confer better stability.
- Imidazo[4,5-b]pyridine derivatives () : These analogs replace indazole with imidazopyridine and position bromine differently (e.g., 3-[(1-benzyltriazol-5-yl)methyl]-6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine). The triazole’s placement on a methylene bridge, rather than directly on piperidine, may reduce conformational rigidity compared to the target compound .
Substituent Effects
- Bromo Position : The target compound’s bromine at position 6 contrasts with 6-bromo-4-fluoro-1H-indazole (), where bromine and fluorine occupy adjacent positions. Such substitutions influence electronic properties and binding affinity .
- Methyl Group: The 2-methyl group in the target compound may reduce metabolic oxidation compared to non-methylated analogs like 6-bromo-1-(6-isopropylpyridin-2-yl)-1H-indazole (), where isomerism (1H vs. 2H) affects solubility and tautomerism .
Triazole Linkages and Pharmacological Implications
- Piperidine vs. Piperazine : The target compound’s piperidine-triazole linkage differs from piperazine-triazole systems (e.g., ’s biphenyl-piperidyl-triazole ureas). Piperidine’s reduced basicity compared to piperazine could enhance blood-brain barrier penetration .
- Triazole Hybrids (): 1,2,3-Triazole-pyridine hybrids exhibit anticancer activity via kinase inhibition.
Table 1. Structural and Functional Comparison of Selected Analogues
Q & A
What are the optimal synthetic strategies for constructing the triazole-piperidine-indazole scaffold in this compound?
Basic Research Question
The 1,2,3-triazole moiety is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions . For this compound, the triazole ring is formed by reacting a piperidine-azide intermediate with a terminal alkyne (e.g., propargyl derivatives) in a solvent system like dioxane/water (1:1) at 80°C under nitrogen, with PdCl₂(dppf) or CuI as catalysts . Post-reaction purification often involves extraction with ethyl acetate and chromatography (pTLC or column) . Yield optimization requires careful control of steric hindrance from the piperidine and indazole groups, which may necessitate prolonged reaction times or excess reagents.
How can crystallographic refinement tools like SHELXL resolve structural ambiguities in this compound?
Advanced Research Question
SHELXL is widely used for refining small-molecule crystal structures, particularly for handling high-resolution data or twinned crystals . For this compound, challenges may arise from:
- Disorder in the triazole-piperidine linkage : SHELXL’s PART and SIMU commands can model rotational disorder.
- Electron density ambiguities : The DFIX and DANG restraints maintain bond geometry during refinement.
- Thermal motion : Anisotropic displacement parameters (ADPs) refine bulky substituents (e.g., bromo-indazole).
Recent SHELXL updates (post-2008) enable TWIN and BASF commands for twin refinement, critical if the crystal exhibits pseudo-merohedral twinning .
What spectroscopic techniques are essential for characterizing this compound, and how are spectral overlaps addressed?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole (1,4-substitution) and piperidine conformation. The indazole NH proton (δ ~12 ppm) and triazole protons (δ ~7.5–8.5 ppm) are diagnostic .
- IR spectroscopy : Detect carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) .
- HRMS : Validate molecular weight (±5 ppm accuracy).
For overlapping signals (e.g., piperidine CH₂ groups), 2D NMR (COSY, HSQC) or variable-temperature NMR resolves rotameric splitting caused by restricted rotation .
How can molecular docking predict the bioactivity of this compound against kinase targets?
Advanced Research Question
The triazole and piperidine groups are common in kinase inhibitors. To assess binding:
Target selection : Prioritize kinases with ATP-binding pockets (e.g., PI3Kα, EGFR).
Docking software : Use AutoDock Vina or Schrödinger Glide with force fields (OPLS3e) optimized for heterocycles.
Validation : Compare docking poses with crystallographic data (e.g., PDB entries for similar inhibitors).
MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to evaluate binding stability.
In , triazole-thiazole hybrids showed strong docking scores (~-9.5 kcal/mol) via π-π stacking and H-bonding with active-site residues .
How should researchers address contradictions in synthetic yields reported for similar triazole-piperidine derivatives?
Data Contradiction Analysis
Discrepancies in yields (e.g., 32% vs. 95% in ) may stem from:
- Steric effects : Bulky substituents (e.g., bromo-indazole) hinder azide-alkyne cyclization.
- Purification methods : pTLC (32% yield) vs. recrystallization (95% yield) .
- Catalyst efficiency : Pd vs. Cu catalysts impact reaction rates.
Mitigation : Optimize catalyst loading (0.2–0.5 equiv CuI), use microwave-assisted synthesis for faster kinetics, or employ flow chemistry for reproducibility.
What safety protocols are critical when handling brominated indazole derivatives?
Basic Research Question
Brominated compounds pose toxicity risks (e.g., skin/eye irritation, environmental hazards). Key protocols include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis/purification.
- Spill management : Neutralize with sodium bicarbonate, then adsorb with inert material (vermiculite).
- Waste disposal : Segregate halogenated waste per EPA guidelines .
Refer to Safety Data Sheets (SDS) for specific first-aid measures, such as rinsing exposed skin with water for 15 minutes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
